1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)-
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Overview
Description
1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzylthio group at the 5-position and a methanol group at the 1-position of the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- can be achieved through several synthetic routes. One common method involves the reaction of 1H-1,2,4-triazole-3-thiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the overall production efficiency.
Chemical Reactions Analysis
1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the benzylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction may target the triazole ring or the benzylthio group, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylthio group is replaced by other nucleophiles such as halides, amines, or thiols. Common reagents for these reactions include alkyl halides, amines, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group may yield sulfoxides or sulfones, while nucleophilic substitution can lead to the formation of various substituted triazole derivatives.
Scientific Research Applications
1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
In biology and medicine, triazole derivatives, including 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)-, are known for their antimicrobial, antifungal, and anticancer activities. These compounds can inhibit the growth of various pathogens and cancer cells, making them potential candidates for drug development. Additionally, triazole derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators.
In the industrial sector, 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- can be used as a corrosion inhibitor, stabilizer, and additive in various materials. Its ability to form stable complexes with metals makes it useful in preventing corrosion and enhancing the durability of metal surfaces.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- involves its interaction with specific molecular targets and pathways. In antimicrobial and antifungal applications, the compound can inhibit the synthesis of essential biomolecules such as nucleic acids and proteins. This inhibition disrupts the growth and replication of pathogens, leading to their eventual death.
In anticancer applications, the compound may interfere with key signaling pathways involved in cell proliferation and survival. By targeting specific enzymes or receptors, 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.
Comparison with Similar Compounds
1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- can be compared with other similar compounds such as 1H-1,2,4-triazole-3-thiol, 1H-1,2,4-triazole-3-carboxylic acid, and 1H-1,2,4-triazole-3-methylcarboxylate. These compounds share the triazole ring structure but differ in their substituents and functional groups.
1H-1,2,4-Triazole-3-thiol: This compound contains a thiol group at the 3-position of the triazole ring. It is known for its strong nucleophilic properties and is often used as a precursor for the synthesis of other triazole derivatives.
1H-1,2,4-Triazole-3-carboxylic acid: This compound has a carboxylic acid group at the 3-position of the triazole ring. It is commonly used as a building block in organic synthesis and as a ligand in coordination chemistry.
1H-1,2,4-Triazole-3-methylcarboxylate: This compound features a methylcarboxylate group at the 3-position of the triazole ring. It is utilized in the synthesis of nucleoside analogues and other biologically active molecules.
The uniqueness of 1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- lies in its combination of the benzylthio and methanol groups, which impart distinct chemical and biological properties. This compound’s versatility and reactivity make it a valuable tool in various scientific and industrial applications.
Biological Activity
1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)- (CAS: 32550-66-6) is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of 1H-1,2,4-triazole-1-methanol, 5-(benzylthio)- is C10H11N3OS, with a molecular weight of approximately 221.28 g/mol. The compound features a triazole ring and a benzylthio group that are crucial for its biological activity.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial efficacy of various triazole derivatives. The compound has been evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
In Vitro Studies
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for various compounds against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The MIC values for some derivatives were reported as low as 5 µg/mL, comparable to standard antibiotics like ceftriaxone .
- A study highlighted that certain triazole derivatives showed remarkable selectivity against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Antifungal Activity
The antifungal properties of triazole compounds have also been extensively studied. The compound has shown potential against various fungal pathogens:
- In vitro assays against Aspergillus niger and Candida albicans indicated promising antifungal activity with MIC values ranging between 8-16 µg/mL .
- The structural features of the benzylthio group enhance the compound's ability to disrupt fungal cell membranes.
Anticancer Activity
Recent investigations into the anticancer properties of triazole derivatives have revealed promising results:
- Triazole compounds have been identified as effective inhibitors of cancer cell proliferation. For instance, studies reported IC50 values in the range of 0.04–1.5 µM against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines .
- The presence of electron-donating groups in the structure significantly enhances anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.
The biological activities of triazole derivatives can be attributed to their ability to interact with specific biological targets:
- Antibacterial Mechanism : Compounds inhibit bacterial DNA-gyrase, leading to disruption in DNA replication and transcription processes .
- Antifungal Mechanism : Triazoles interfere with ergosterol biosynthesis in fungal membranes, which is critical for maintaining membrane integrity.
- Anticancer Mechanism : The compounds induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Study on Drug-resistant Bacteria : A clinical trial evaluated the effectiveness of a novel triazole derivative against drug-resistant strains in patients with chronic infections. Results showed a significant reduction in bacterial load after treatment.
- Anticancer Trials : Preclinical studies demonstrated that triazole-based compounds significantly inhibited tumor growth in xenograft models when administered alongside conventional chemotherapy agents.
Properties
CAS No. |
32550-66-6 |
---|---|
Molecular Formula |
C10H11N3OS |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
(5-benzylsulfanyl-1,2,4-triazol-1-yl)methanol |
InChI |
InChI=1S/C10H11N3OS/c14-8-13-10(11-7-12-13)15-6-9-4-2-1-3-5-9/h1-5,7,14H,6,8H2 |
InChI Key |
XMYSTTTTYXJVDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NN2CO |
Origin of Product |
United States |
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